Target Binding Affinity: Rislenemdaz Demonstrates Single-Digit Nanomolar Potency Superior to Traxoprodil
Rislenemdaz exhibits higher binding affinity for the GluN2B subunit compared to the well-characterized comparator traxoprodil (CP-101,606). Rislenemdaz shows Ki = 8.1 nM and functional IC50 = 3.6 nM in calcium influx assays using NMDA-GluN1a/GluN2B L(tk-) cells [1]. In contrast, traxoprodil demonstrates NR2B IC50 values ranging from 8-13 nM to 60 nM depending on assay conditions [2]. This 2- to 7-fold difference in potency translates to lower required concentrations for equivalent target engagement in vitro.
| Evidence Dimension | GluN2B receptor binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 8.1 nM; IC50 = 3.6 nM |
| Comparator Or Baseline | Traxoprodil (CP-101,606): NR2B IC50 = 8-13 nM to 60 nM |
| Quantified Difference | Rislenemdaz Ki is approximately 2- to 7-fold lower (more potent) than traxoprodil IC50 range |
| Conditions | Rislenemdaz: calcium influx assay in NMDA-GluN1a/GluN2B L(tk-) cells; Traxoprodil: published NR2B IC50 data from multiple assay systems |
Why This Matters
Higher potency reduces the compound quantity required per experiment, directly lowering procurement costs for dose-response studies and enabling detection of subtle pharmacological effects at lower concentrations.
- [1] Garner R, Gopalakrishnan S, McCauley JA, et al. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist. Pharmacol Res Perspect. 2015 Dec;3(6):e00198. View Source
- [2] Chaffey H, Chazot PL. NMDA receptor subtypes: Structure, function and therapeutics. Table 1. NR2B antagonist development summary. PMC2765303. View Source
